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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-
Diphenylpropionitrile, a molecule of interest in various chemical research and development

sectors. The following sections detail its characteristic signatures in Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a comprehensive

resource for identification, characterization, and quality control.

Spectroscopic Data Summary
The empirical formula for 2,2-Diphenylpropionitrile is C₁₅H₁₃N, with a molecular weight of

207.27 g/mol .[1] The spectroscopic data presented below has been compiled from various

spectral databases and is crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,2-
Diphenylpropionitrile.

¹H NMR Spectrum

The proton NMR spectrum is characterized by signals arising from the aromatic protons of the

two phenyl groups and the methyl protons. The aromatic protons typically appear as a complex

multiplet in the downfield region, indicative of their varied electronic environments. The methyl

group, being shielded, appears as a singlet in the upfield region.
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 7.3 - 7.5 multiplet Aromatic protons (10H)

~ 1.9 singlet Methyl protons (-CH₃, 3H)

¹³C NMR Spectrum

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

The presence of quaternary carbons, such as the one bonded to the nitrile group and the two

ipso-carbons of the phenyl rings, is a key feature.

Chemical Shift (δ) ppm Assignment

~ 142 Phenyl C (ipso)

~ 128 Phenyl C-H

~ 127 Phenyl C-H

~ 125 Phenyl C-H

~ 123 Nitrile (-C≡N)

~ 45 Quaternary Carbon (-C(Ph)₂)

~ 26 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 2,2-Diphenylpropionitrile displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The most prominent feature is

the sharp, strong absorption of the nitrile group.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3060 - 3030 Medium Aromatic C-H stretch

~ 2980 - 2930 Medium Aliphatic C-H stretch

~ 2235 Strong, Sharp Nitrile (-C≡N) stretch

~ 1600, 1490, 1445 Medium to Strong
Aromatic C=C skeletal

vibrations

~ 760, 700 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,2-Diphenylpropionitrile. The electron ionization (EI) mass spectrum typically shows a

molecular ion peak and several characteristic fragment ions.

m/z Relative Abundance (%) Assignment

207 Moderate [M]⁺ (Molecular ion)

192 High [M - CH₃]⁺

165 Moderate [M - C₂H₄N]⁺ or [C₁₃H₉]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2,2-Diphenylpropionitrile is accurately weighed and dissolved

in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm

NMR tube.[2]
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A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for

chemical shift referencing (δ = 0.00 ppm).[2]

The sample is thoroughly mixed to ensure homogeneity.

¹H NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]

Pulse Sequence: A standard single-pulse experiment is used.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Acquisition time: 2-4 seconds

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected.

¹³C NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

Pulse Sequence: A standard proton-decoupled pulse sequence is employed.

Acquisition Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).[2]

Relaxation delay: 2-5 seconds.[2]

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and

baseline-corrected.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid 2,2-Diphenylpropionitrile is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition Parameters:

Spectral range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Processing: A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):

A dilute solution of 2,2-Diphenylpropionitrile in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC) for separation from any impurities.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-

of-flight analyzer).
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Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,2-Diphenylpropionitrile.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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